Ethyl benzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl benzo[d]isoxazole-3-carboxylate (EBIC) is an organic compound composed of two benzene rings and a carboxylic acid group. It is a type of heterocyclic compound, which is a cyclic compound that contains atoms of at least two different elements as members of its ring. EBIC has a variety of applications in scientific research, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Crystallography and Stability in Solution
Ethyl benzo[d]isoxazole-3-carboxylate exhibits interesting behaviors in crystallography and stability studies. For instance, derivatives of this compound have been synthesized and characterized, showing polymorphic structures for the ethyl ester derivative and solvate structures for the carboxylic acid derivative. These structures significantly depend on the orientation of the isoxazole and phenyl-oxadiazole ring systems. Interestingly, the carboxylic acid derivative demonstrated a propensity for isoxazole ring cleavage by decarboxylation in solution, transforming into a β-keto nitrile ring-opening product over several days (Salorinne et al., 2014).
Enzymatic Kinetic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, has been used in the kinetic resolution to produce enantiomers for drug production. This process, involving a lipase catalyzed transesterification reaction, underscores the potential of ethyl benzo[d]isoxazole-3-carboxylate derivatives in chiral synthesis and enantiomeric separation, which is crucial in pharmaceutical applications (Kasture et al., 2005).
Synthesis of Derivatives
Ethyl benzo[d]isoxazole-3-carboxylate derivatives have been synthesized for various scientific purposes. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were created through a reaction process involving different arylidinemalononitrile derivatives. These synthetic pathways demonstrate the versatility and reactivity of ethyl benzo[d]isoxazole-3-carboxylate in forming structurally diverse compounds, which could have potential applications in material science and drug development (Mohamed, 2014).
Photophysical and Photochemical Properties
The photophysical properties of ethyl benzo[d]isoxazole-3-carboxylate derivatives have been studied, revealing significant insights into their potential use in photochemical applications. For example, derivatives like ethyl 3-phenylisothiazole-4-carboxylate displayed specific absorptions and fluorescence, suggesting their potential utility in photodynamic therapy or as photosensitizers in various chemical reactions (Amati et al., 2010).
Solid State Studies
Solid-state studies of derivatives like Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate offer insights into the molecular structure and intermolecular interactions of these compounds. Such studies are crucial for understanding the material properties and potential applications in nanotechnology and molecular engineering (Kumar et al., 2020).
Synthesis and Biological Properties
The synthesis and study of biological properties, like antibacterial activities, of new isoxazole derivatives have been explored. These studies highlight the potential of ethyl benzo[d]isoxazole-3-carboxylate derivatives in developing new antimicrobial agents and contribute to the field of medicinal chemistry (Suresh et al., 2016).
properties
IUPAC Name |
ethyl 1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTACBSCHHOIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557044 | |
Record name | Ethyl 1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzo[d]isoxazole-3-carboxylate | |
CAS RN |
57764-49-5 | |
Record name | Ethyl 1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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